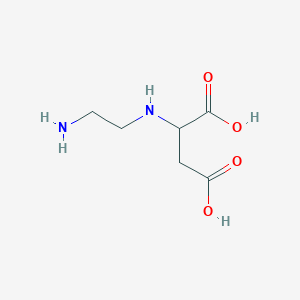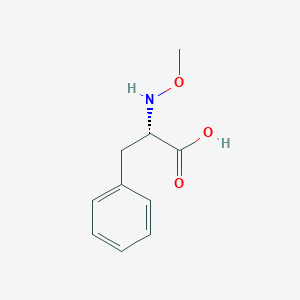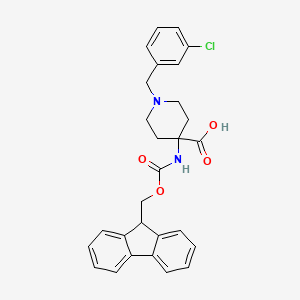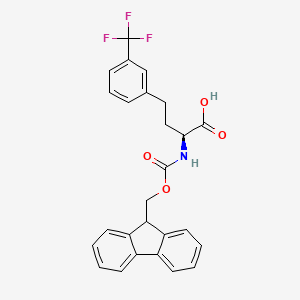
VX-150
Overview
Description
VX-150 is a compound developed by Vertex Pharmaceuticals. It is an orally bioavailable pro-drug that rapidly converts into its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This compound has been primarily investigated for its potential to treat various pain conditions, including acute and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
VX-150 is synthesized as a pro-drug, which means it is converted into its active form within the body. The specific synthetic routes and reaction conditions for this compound involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired chemical transformations .
Industrial Production Methods
The industrial production of this compound follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in controlled environments to ensure the purity and consistency of the final product. The production process involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
VX-150 undergoes various chemical reactions, including hydrolysis, which converts it into its active form. The compound is designed to be stable under physiological conditions but to rapidly convert into its active moiety once administered .
Common Reagents and Conditions
The synthesis of this compound involves the use of common organic reagents and solvents. Specific conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations. Catalysts may also be used to facilitate certain reactions .
Major Products Formed
The major product formed from the hydrolysis of this compound is its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This active form is responsible for the compound’s pharmacological effects .
Scientific Research Applications
VX-150 has been extensively studied for its potential to treat various pain conditions. It has shown promise in clinical trials for the treatment of acute pain following surgery, chronic pain conditions such as small fiber neuropathy, and other pain-related disorders . The compound’s ability to selectively inhibit the sodium channel subtype NaV1.8 makes it a valuable tool for understanding pain mechanisms and developing new pain therapies .
Mechanism of Action
VX-150 exerts its effects by selectively inhibiting the sodium channel subtype NaV1.8. This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system. By blocking this channel, this compound reduces the transmission of pain signals, thereby providing analgesic effects . The compound’s selectivity for NaV1.8 over other sodium channel subtypes minimizes potential side effects and enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
VX-548: Another compound developed by Vertex Pharmaceuticals, VX-548 is also a selective inhibitor of the sodium channel subtype NaV1.8.
PF-04531083: and : Developed by Pfizer, these compounds are also selective inhibitors of the sodium channel subtype NaV1.8.
Uniqueness of VX-150
This compound stands out due to its high selectivity for the sodium channel subtype NaV1.8 and its favorable pharmacokinetic profile. The compound’s ability to rapidly convert into its active form and provide effective pain relief with minimal side effects makes it a promising candidate for pain management .
Properties
IUPAC Name |
[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDQNNKQTHOQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)
![Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-](/img/structure/B8179890.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)






![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)


![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8179980.png)

